molecular formula C10H8N2O2 B1300925 3-(2-Nitrovinyl)-1H-indole CAS No. 3156-51-2

3-(2-Nitrovinyl)-1H-indole

Cat. No.: B1300925
CAS No.: 3156-51-2
M. Wt: 188.18 g/mol
InChI Key: IPASVEYYTNTJTM-UHFFFAOYSA-N
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Description

3-(2-Nitrovinyl)-1H-indole is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are widely recognized for their presence in various natural products and their importance in medicinal chemistry. The compound this compound is characterized by a nitrovinyl group attached to the third position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitrovinyl)-1H-indole typically involves the conjugate addition of nucleophiles to nitroalkenes. One efficient method is the Michael addition of 1,3-dicarbonyl compounds to 3-(2-nitro

Biological Activity

Overview

3-(2-Nitrovinyl)-1H-indole is a notable compound within the indole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. The compound features a nitrovinyl group that enhances its reactivity, making it a valuable intermediate in organic synthesis. This article delves into the biological activities of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

This compound exhibits significant biochemical properties, primarily acting as a Michael acceptor . This allows it to engage in nucleophilic addition reactions with various biomolecules, including enzymes and proteins. Notably, it has been shown to inhibit proteasome activity by binding to the active site of the enzyme, thus preventing the degradation of ubiquitinated proteins. This inhibition can lead to the accumulation of regulatory proteins within cells, influencing various cellular processes.

PropertyDescription
Molecular Formula C₉H₈N₂O₂
Mechanism of Action Inhibition of proteasome activity
Role Michael acceptor in nucleophilic addition reactions
Subcellular Localization Cytoplasm and nucleus

Cellular Effects

Research indicates that this compound influences cell function by modulating cell signaling pathways and gene expression. It has been found to induce apoptosis in cancer cells through activation of the ubiquitin-proteasome system, leading to the degradation of key regulatory proteins involved in cell survival. The compound's ability to affect cellular metabolism and signaling makes it a candidate for further exploration in cancer therapy.

Molecular Mechanism

The molecular mechanism underlying the activity of this compound involves several critical interactions at the molecular level. The nitrovinyl group allows for covalent bonding with nucleophilic residues in enzyme active sites, thereby inhibiting their function. This mechanism is crucial for its anticancer properties, as it disrupts normal cellular processes that cancer cells rely on for growth and survival .

Temporal and Dosage Effects

Studies have shown that this compound is relatively stable under standard laboratory conditions, exhibiting minimal degradation over time. Its effects are dose-dependent; higher concentrations lead to increased biological activity but also potential toxicity. Research involving animal models has demonstrated that careful dosage can optimize therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

The compound undergoes metabolic transformations involving reduction and conjugation reactions, resulting in metabolites that are excreted from the body. Understanding these pathways is essential for assessing the pharmacokinetics and safety profile of this compound in therapeutic applications .

Case Studies

Several studies have explored the biological activity of derivatives of this compound:

  • Anticancer Activity : A study reported that derivatives of this compound exhibited micromolar activity against various cancer cell lines including A549 (lung carcinoma) and HeLa (cervical carcinoma), suggesting its potential as an anticancer agent .
  • Antimicrobial Properties : Nitro compounds similar to this compound have demonstrated antimicrobial activity by generating toxic intermediates upon reduction, which can bind covalently to DNA, leading to cell death .

Table 2: Summary of Case Studies

Study FocusFindings
Anticancer Activity Micromolar activity against A549 and HeLa cell lines
Antimicrobial Activity Nitro derivatives show effective DNA binding leading to cell death

Scientific Research Applications

Chemical Synthesis Applications

Michael Addition Reactions
One of the primary applications of 3-(2-nitrovinyl)-1H-indole is its role as a Michael acceptor. This property allows it to participate in Michael addition reactions with various nucleophiles, such as 1,3-dicarbonyl compounds. This reaction can lead to the synthesis of aliphatic nitro compounds that contain heterocyclic substituents, which are valuable in pharmaceutical chemistry .

Condensation Reactions
The compound can also undergo acid-catalyzed condensation with phenols to form complex structures like 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. This transformation involves a cascade reaction mechanism where the initial nucleophilic addition is followed by hydrolysis and intramolecular cyclization . Such reactions are crucial for developing new chemical entities with potential biological activities.

Green Chemistry Approaches
Recent methodologies have emphasized eco-friendly synthesis routes involving this compound. For instance, reactions under solvent-free conditions using ultrasound activation have been reported, which not only enhance reaction efficiency but also minimize environmental impact.

Reaction TypeDescriptionReference
Michael AdditionReacts with nucleophiles to form aliphatic nitro compounds
CondensationForms benzofuran derivatives with phenols
Green ChemistryUltrasound-assisted reactions

Biological Activities

Anticancer Properties
Research indicates that this compound exhibits significant biological activity, particularly in cancer research. It has been shown to induce apoptosis in cancer cells by inhibiting proteasome activity, leading to the accumulation of regulatory proteins that can trigger cell death pathways . This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Antibacterial Activity
Some derivatives of this compound have also been evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. These studies suggest that certain modifications to the indole structure can enhance its efficacy as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the applications of this compound in various contexts:

  • Synthesis of Spirooxindoles : A recent study developed a green synthesis method for pyrrolidine-fused spirooxindoles using this compound. The reaction was conducted under catalyst-free conditions, yielding diverse compounds suitable for bioassays .
  • Multicomponent Reactions : Indoles, including this compound, have been extensively used in multicomponent reactions to synthesize complex heterocycles with potential pharmaceutical applications. These reactions allow for the rapid assembly of molecular frameworks that are challenging to synthesize through traditional methods .
  • Biological Activity Evaluation : Investigations into the biological activities of newly synthesized derivatives of this compound are ongoing. These studies aim to establish a correlation between chemical structure and biological efficacy, paving the way for novel therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Nitrovinyl)-1H-indole, and what methodological considerations are critical for optimizing yield and purity?

  • Answer : The primary synthesis involves a condensation reaction between indole-3-carboxaldehyde derivatives and nitromethane under acidic catalysis (e.g., ammonium acetate) with reflux conditions. For example, (E)-3-(2-nitrovinyl)-1H-indole derivatives are synthesized by reacting 5-fluoroindole-3-carboxaldehyde with nitromethane and NH4_4OAc at reflux, followed by solvent removal and vacuum filtration . Key considerations include:

  • Reaction time : Shorter times (1–2 hours) minimize side reactions.
  • Purification : Flash chromatography with solvent gradients (e.g., cyclohexane/EtOAc ratios) achieves >95% purity, as demonstrated for benzyl-substituted indoles .
  • Yield optimization : Substituted benzyl alcohols (e.g., 4-fluorophenylmethanol) improve yields (up to 68%) compared to electron-withdrawing groups (e.g., 2-chlorophenylmethanol: 37%) .

Q. How is this compound characterized using spectroscopic techniques, and what key spectral markers confirm its structure?

  • Answer : Characterization relies on:

  • 1H/13C NMR : Aromatic protons (δ 7.0–8.0 ppm), NH indole proton (δ ~8.0 ppm as a broad singlet), and nitrovinyl protons (doublets at δ ~6.9–7.5 ppm with coupling constants J = 8–16 Hz) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ for C10_{10}H8_8N2_2O2_2: calcd. 188.186, observed 188.0726–188.1036) .
  • Chromatography : Purity validation via TLC and HPLC with UV detection at 254 nm.

Q. What are the primary biological targets or activities reported for this compound derivatives in pharmacological studies?

  • Answer : Derivatives show affinity for serotonin receptors (e.g., 5-HT1A_{1A} agonism) and neuroprotective potential. For example:

  • 5-HT1A_{1A} receptor binding : Piperidinyl-substituted analogs (e.g., 3-(piperidin-4-yl)-1H-indole) exhibit presynaptic agonism, influencing serotonin reuptake inhibition (SERT) .
  • Neuroprotection : Gramine derivatives (e.g., 1-benzyl-5-methyl-3-(piperidin-1-ylmethyl)-1H-indole) mitigate oxidative stress in Alzheimer’s disease models .

Advanced Research Questions

Q. How can researchers design structural analogs of this compound to enhance selectivity for specific molecular targets (e.g., 5-HT1A_{1A} receptors vs. SERT)?

  • Answer : Strategic modifications include:

  • Pharmacophore tuning : Replacing piperidin-4-yl with piperidin-3-yl residues improves 5-HT1A_{1A} selectivity by mimicking serotonin’s spatial orientation .
  • Substituent effects : Electron-donating groups (e.g., 4-fluorobenzyl) enhance receptor binding, while bulky groups (e.g., naphthalen-2-ylmethyl) reduce off-target interactions .
  • Methodology : Use molecular docking and comparative SAR studies to prioritize substituents with optimal steric and electronic profiles .

Q. What strategies resolve contradictions in spectral data interpretation for this compound derivatives, particularly in complex NMR spectra?

  • Answer : Address discrepancies via:

  • 2D NMR techniques : HSQC and HMBC correlate proton-carbon couplings to resolve overlapping signals (e.g., distinguishing benzyl methylene protons at δ 4.15–4.30 ppm) .
  • Isotopic labeling : 15^{15}N-labeled analogs clarify indole NH proton assignments in crowded regions .
  • Comparative analysis : Cross-reference with literature data (e.g., δ 7.98 ppm for NH in CDCl3_3 ).

Q. How do multitarget approaches inform the development of this compound derivatives for neurodegenerative diseases?

  • Answer : Multitarget ligands are designed by:

  • Hybridization : Combining indole-nitrovinyl motifs with acetylcholinesterase inhibitors (e.g., donepezil analogs) to address amyloid-β and cholinergic deficits .
  • Functional assays : Evaluate dual 5-HT1A_{1A} agonism and SERT inhibition in vitro, followed by in vivo neuroprotection models (e.g., scopolamine-induced cognitive impairment) .
  • Data integration : Use cheminformatics tools to map structure-activity cliffs and optimize pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration).

Properties

IUPAC Name

3-(2-nitroethenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-12(14)6-5-8-7-11-10-4-2-1-3-9(8)10/h1-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPASVEYYTNTJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308882
Record name 3-(2-Nitroethenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-51-2
Record name 3-(2-Nitroethenyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3156-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Nitroethenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
3-(2-Nitrovinyl)-1H-indole

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